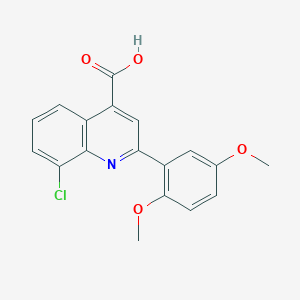

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline itself is a hygroscopic, colorless liquid with a strong odor, and derivatives of quinoline have a wide range of applications in medicinal chemistry due to their diverse biological activities. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . This method demonstrates the potential for halogenated quinolines to be intermediates in the synthesis of more complex quinoline derivatives, which could be applicable to the synthesis of "8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid".

Molecular Structure Analysis

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including hydrolysis, coordination to metals, and cyclization. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes hydrolysis with the sequential loss of mesitylene, leading to the formation of different boronic acids . Coordination complexes can also be formed with metals such as Cu(I), Ag(I), and Pd(II), where the quinolinyl nitrogen atom coordinates to the metal ion . These reactions are indicative of the reactivity of quinoline derivatives and could be relevant to the chemical behavior of "8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the crystal structure of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline shows a chair-like conformation of the seven-membered ring, which could affect its physical properties . The presence of substituents such as chloro, methoxy, and carboxylic acid groups can also impact the solubility, melting point, and reactivity of the compound. These properties would need to be experimentally determined for "8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid" to provide a comprehensive analysis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Rearrangement

- A study by Klásek et al. (2003) discusses the synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and the molecular rearrangement of their bromo derivatives to furo[3,2-c]quinoline-3-carboxylic acids. This research highlights the chemical processes involved in the synthesis of quinoline derivatives, which can be foundational for further pharmaceutical applications (Klásek, Kořistek, Sedmera, & Halada, 2003).

Cytotoxic Activity and Molecular Docking Studies

- Bhatt, Agrawal, and Patel (2015) investigated amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. Their study not only involved the synthesis of these compounds but also explored their cytotoxic activity against various carcinoma cell lines, along with apoptotic DNA fragmentation and molecular docking studies. This research suggests the potential of these compounds in cancer therapy (Bhatt, Agrawal, & Patel, 2015).

Design and Structural Studies of Helical Foldamers

- A research conducted by Jiang et al. (2003) focuses on the design and synthesis of helical, quinoline-derived oligoamide foldamers. This study is significant in the field of molecular design and could have implications in developing new materials or drug delivery systems (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Synthesis and Antibacterial Activity

- The work by Raghavendra, Naik, and Sherigara (2006) on the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their antibacterial activity provides insights into the potential use of these compounds in addressing bacterial infections (Raghavendra, Naik, & Sherigara, 2006).

Fluorescent Properties for Biochemical Studies

- Bodke, Shankerrao, and Harishkumar (2013) synthesized novel quinoline derivatives as blue-green fluorescent probes. These compounds' fluorescent properties in different solvents were investigated, indicating their potential application in biochemical and medical research for studying biological systems (Bodke, Shankerrao, & Harishkumar, 2013).

Eigenschaften

IUPAC Name |

8-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-23-10-6-7-16(24-2)13(8-10)15-9-12(18(21)22)11-4-3-5-14(19)17(11)20-15/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGPTQXMWWXLTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189774 |

Source

|

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

862782-47-6 |

Source

|

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862782-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)